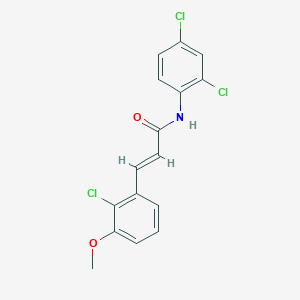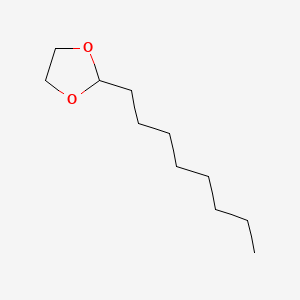
2-Octyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.297 g/mol . It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring substituted with an octyl group.
Méthodes De Préparation
2-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol . One common method involves the condensation of carbonyl compounds with vicinal diols in the presence of a dehydrating agent such as dimethyldichlorosilane . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
2-Octyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the dioxolane ring is opened or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Octyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: It serves as a model compound in studies involving dioxolane derivatives.
Medicine: Research explores its potential as a skin penetration enhancer.
Mécanisme D'action
The mechanism of action of 2-Octyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. In biological systems, it can disrupt lipid membranes, enhancing the penetration of other compounds . This property makes it valuable in transdermal drug delivery systems.
Comparaison Avec Des Composés Similaires
2-Octyl-1,3-dioxolane can be compared with other dioxolanes such as:
1,3-Dioxolane: A simpler dioxolane without the octyl substitution.
2-Butyl-1,3-dioxolane: Similar structure but with a butyl group instead of an octyl group.
2-Methyl-1,3-dioxolane: Contains a methyl group, making it less hydrophobic than this compound. The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
5432-30-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-octyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h11H,2-10H2,1H3 |
Clé InChI |
AXDFTMWKPNDOPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


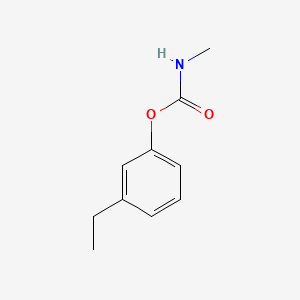



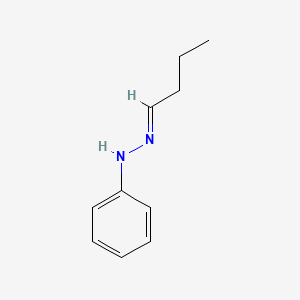




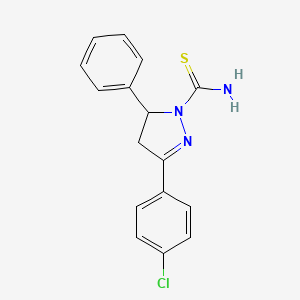

![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

